molecular formula C6H4N2OS B6597845 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile CAS No. 528813-14-1

6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile

Cat. No. B6597845
CAS RN: 528813-14-1
M. Wt: 152.18 g/mol
InChI Key: BCLDWKPJVMPCLL-UHFFFAOYSA-N
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Description

6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile (6-OSDPC) is a novel compound which was recently discovered by scientists and has been studied for its potential applications in the field of medicinal chemistry. 6-OSDPC is a heterocyclic compound with a unique structure of a six-membered ring. It is a sulfur-containing heterocycle which can be used in the synthesis of various pharmaceuticals.

Scientific Research Applications

6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which can have beneficial effects on cognitive function. 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has also been studied for its potential anti-inflammatory and anti-cancer activities, as well as its ability to modulate the activity of various enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is still not fully understood. However, it is believed that 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile binds to the active site of the enzyme AChE, which prevents the breakdown of acetylcholine. This results in increased levels of acetylcholine, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects
6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which can have beneficial effects on cognitive function. 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has also been found to have anti-inflammatory and anti-cancer activities, as well as the ability to modulate the activity of various enzymes and receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile in laboratory experiments include its low cost, easy availability, and its ability to be synthesized in a solvent-free reaction. Its unique structure also makes it an ideal candidate for the synthesis of various pharmaceuticals. The main limitation of using 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile in laboratory experiments is its lack of specificity, as it can bind to multiple targets, which can lead to unwanted side effects.

Future Directions

The future directions for 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile include further investigation into its potential applications in medicinal chemistry, such as its ability to modulate the activity of various enzymes and receptors. Additionally, further research into its mechanism of action and its potential side effects is needed. Other potential future directions include the development of new synthesis methods for 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, as well as the exploration of its potential use in other areas, such as agriculture and food production.

Synthesis Methods

The synthesis of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is a multi-step process which involves the reaction of 4-chloro-N-methyl-2-pyridin-3-yl-2-thiocyanato-benzamide with 1,3-dibromo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile in a solvent-free reaction. The reaction takes place at room temperature and yields 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile as the product.

properties

IUPAC Name

6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLDWKPJVMPCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665376
Record name 6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile

CAS RN

528813-14-1
Record name 6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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